molecular formula C22H17N5OS B2742643 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1797095-39-6

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2742643
CAS No.: 1797095-39-6
M. Wt: 399.47
InChI Key: DAXYGCAPXPMINS-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5OS and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization Reactions

Experimental and Theoretical Studies : A study conducted by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) explored the functionalization reactions of similar pyrazole derivatives, providing insight into the synthetic versatility of these compounds. Their work demonstrated the conversion of pyrazole carboxylic acid into corresponding carboxamide through specific reactions, highlighting the potential for creating a diverse range of derivatives for various scientific applications İ. Yıldırım, F. Kandemirli, & E. Demir, 2005.

Antiviral Activity

Inhibitors of Human Rhinovirus : Research by C. Hamdouchi et al. (1999) designed and prepared a series of compounds structurally related to Enviroxime, targeting antirhinovirus activity. This study underscores the potential of imidazo[1,2-a]pyridine derivatives in antiviral drug development, showcasing their ability to inhibit viral replication through specific structural modifications C. Hamdouchi et al., 1999.

Antimycobacterial Properties

Novel Antimycobacterial Lead Series : Imidazo[1,2-a]pyridine-8-carboxamides were identified as a novel antimycobacterial lead through whole cell screening against Mycobacterium tuberculosis. This discovery by Sreekanth A. Ramachandran et al. (2013) highlights the therapeutic potential of imidazo[1,2-a]pyridine derivatives against tuberculosis, suggesting these compounds as selective inhibitors with a promising structure-activity relationship Sreekanth A. Ramachandran et al., 2013.

Antituberculotic Activity

Derivatives with Suspected Antituberculotic Activity : L. Bukowski and M. Janowiec (1996) synthesized and tested various derivatives of imidazo[4,5-b]pyridine for antituberculotic activity. This work contributes to the ongoing search for effective treatments against tuberculosis, highlighting the importance of exploring novel chemical scaffolds for potential therapeutic use L. Bukowski & M. Janowiec, 1996.

Mechanism of Action

Target of Action

The primary target of this compound is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

The compound interacts with its target, the CYP51 protein, by binding to its active site . This interaction inhibits the function of the protein, leading to disruption in the biosynthesis of ergosterol . The inhibition of ergosterol biosynthesis results in the disruption of the fungal cell membrane’s integrity and function, leading to cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death . By inhibiting the function of the CYP51 protein, the compound prevents the conversion of lanosterol to ergosterol, disrupting the entire pathway .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico

Result of Action

The compound exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . It has been shown to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate the Candida species, indicating the compound’s effectiveness .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c1-26-19(13-17(25-26)20-9-6-12-29-20)22(28)24-16-8-3-2-7-15(16)18-14-27-11-5-4-10-21(27)23-18/h2-14H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYGCAPXPMINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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